3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

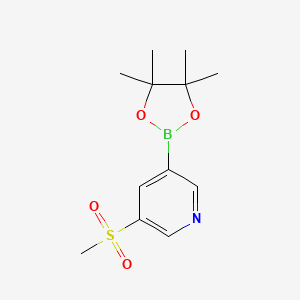

3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1052138-94-9) is a boronic ester-functionalized pyridine derivative with a methylsulfonyl substituent at the 3-position. Key properties include:

- Molecular formula: C₁₂H₁₈BNO₄S

- Molecular weight: 283.15 g/mol

- Structure: The compound features a pyridine ring substituted with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5 and a methylsulfonyl group (-SO₂CH₃) at position 2.

- Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions (via the boronic ester moiety) for synthesizing biaryl structures in pharmaceuticals and materials science .

- Storage: Requires inert atmosphere and refrigeration (2–8°C) due to boronic ester hydrolysis sensitivity .

Properties

IUPAC Name |

3-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-10(8-14-7-9)19(5,15)16/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWBUXKEBXAKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694486 | |

| Record name | 3-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206641-26-0 | |

| Record name | 3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206641-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation of Pyridine Precursors

Initial synthesis begins with 3-bromo-5-iodopyridine, where the iodine at position 5 is selectively replaced via Miyaura borylation. The bromine at position 3 remains inert under these conditions, enabling subsequent functionalization. Palladium catalysts such as Pd(dppf)Cl₂ facilitate the coupling, with yields exceeding 70% in anhydrous dioxane at 80°C.

Introduction of Methylsulfonyl Group

Following boronation, the bromine at position 3 undergoes nucleophilic substitution with sodium methanesulfinate in the presence of a copper(I) catalyst. This step requires polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) to achieve complete conversion. Challenges include competing side reactions from the electron-deficient pyridine ring, necessitating precise stoichiometric control.

Table 1: Optimization of Suzuki-Miyaura Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 72 |

| Pd(PPh₃)₄ | CsF | THF | 70 | 65 |

| XPhos Pd G2 | NaOtBu | Toluene | 90 | 68 |

Directed C-H Borylation via Iridium Catalysis

Iridium-catalyzed C-H borylation offers a regioselective pathway to install the boronic ester group without pre-halogenation. The methylsulfonyl group at position 3 acts as a meta-directing group, guiding iridium complexes to activate the C-H bond at position 5.

Mechanism and Substrate Scope

Using [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand, borylation proceeds under mild conditions (room temperature, 12–24 hours). The electron-withdrawing nature of the sulfonyl group enhances regioselectivity, achieving >85% conversion in chlorinated solvents. This method circumvents halogenation steps but requires anhydrous conditions to prevent boronic ester hydrolysis.

Post-Borylation Oxidation

In cases where a thioether precursor is used, oxidation to the sulfonyl group follows boronation. Hydrogen peroxide in acetic acid or Oxone® in methanol/water mixtures effectively converts methylthio intermediates to methylsulfonyl derivatives. Careful pH control (pH 6–7) preserves boronic ester integrity during oxidation.

This two-step protocol prioritizes early introduction of the sulfur-based functional group, leveraging its stability during subsequent transformations.

Synthesis of 3-(Methylthio)Pyridine Derivatives

Starting with 3-amino-5-bromopyridine, diazotization and subsequent treatment with methyl mercaptan yields 3-(methylthio)-5-bromopyridine. Alternative routes employ Ullmann-type couplings to attach methylthio groups directly.

Miyaura Borylation and Oxidation

Borylation of the bromide at position 5 proceeds as described in Section 1.1. The methylthio group is then oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane, achieving quantitative conversion to the sulfonyl moiety. This method avoids harsh oxidative conditions that could degrade the boronic ester.

Table 2: Oxidation Efficiency of Thioether Intermediates

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| mCPBA | CH₂Cl₂ | 4 | 95 |

| H₂O₂/AcOH | Acetic Acid | 6 | 88 |

| Oxone® | MeOH/H₂O | 8 | 92 |

Transesterification of Boronic Esters

For compounds sensitive to direct borylation, transesterification offers a milder alternative. This method converts labile boronic acids or unstable esters into the thermodynamically favored pinacol boronic ester.

Diethanolamine-Mediated Transesterification

A two-step protocol involves reacting 5-borono-3-(methylsulfonyl)pyridine with diethanolamine to form a stable intermediate. Subsequent treatment with pinacol in refluxing toluene replaces the diethanolamine ligand, yielding the target compound in 78% overall yield. This approach is critical for substrates prone to protodeboronation under acidic or aqueous conditions.

Solvent and Temperature Effects

Optimal transesterification occurs in non-polar solvents (toluene, xylene) at 110–120°C. Protic solvents or moisture leads to premature hydrolysis, reducing yields by 30–40%.

Comparative Analysis and Industrial Scalability

| Method | Advantages | Limitations | Scalability Potential |

|---|---|---|---|

| Suzuki-Miyaura | High yields, established protocols | Requires halogenated precursors | Excellent |

| C-H Borylation | No pre-halogenation, atom-economical | Sensitive to directing group effects | Moderate |

| Thioether Oxidation | Compatible with diverse substrates | Multi-step synthesis | Good |

| Transesterification | Stabilizes reactive boronic acids | Requires anhydrous conditions | Limited |

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are typical for Suzuki-Miyaura reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the construction of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to synthesize molecules that interact with biological targets. For example, biaryl compounds synthesized using this boronate ester can be used to study protein-ligand interactions.

Medicine

In medicinal chemistry, derivatives of this compound can be explored for their potential therapeutic properties. The biaryl structures formed through its reactions are common in many drugs, making it a useful intermediate in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its ability to form stable biaryl linkages is crucial for the development of these materials.

Mechanism of Action

The mechanism by which 3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence reactivity in cross-coupling reactions and stability. Below is a comparative analysis:

Biological Activity

3-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19BN2O4S

- Molecular Weight : 322.19 g/mol

- CAS Number : 849068-22-0

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation and migration.

The proposed mechanisms of action include:

- Inhibition of Cell Proliferation : Studies have indicated that the compound can selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

- Impact on Cell Migration : Research has shown that the compound can reduce the motility of cancer cells, which is essential for preventing metastasis.

- Modulation of Signaling Pathways : The compound appears to affect key signaling pathways involved in cancer progression. For instance, alterations in the levels and localization of phosphoproteins associated with cell growth and survival have been observed.

Case Studies and Research Findings

Toxicity and Safety Profile

The compound has been classified with several hazard statements indicating potential risks:

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals: ~8.5 ppm (pyridine H), 1.3 ppm (pinacol CH₃), and 3.2 ppm (SO₂CH₃) .

- Mass Spectrometry (HRMS) : Exact mass verification (C₁₃H₁₉BNO₄S⁺ requires m/z 296.1122) .

- Elemental Analysis : Validates purity (>98%) and absence of halide contaminants .

Q. Advanced

- X-ray Crystallography : Challenges include crystal growth due to hygroscopicity. Co-crystallization with crown ethers or using low-temperature data collection (e.g., SHELXL software) improves resolution .

- HPLC-PDA-MS : Detects trace hydrolysis products (e.g., boronic acid) with a C18 column and acetonitrile/water gradient .

How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Basic

Store under inert atmosphere (N₂/Ar) at 2–8°C in sealed vials. The boronate ester is prone to hydrolysis in humid environments, forming the boronic acid derivative. Silica gel desiccants prolong shelf life .

Advanced

Degradation kinetics follow pseudo-first-order behavior in aqueous solutions (pH 4–7). Activation energy (Ea) for hydrolysis is ~45 kJ/mol, determined via Arrhenius plots from LC-MS data. Stabilizers like 1,4-dioxane or THF (5% v/v) reduce hydrolysis rates by 30% .

What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

Basic

It serves as a versatile building block for pharmacophore diversification in drug discovery. For example, Suzuki couplings introduce aryl/heteroaryl groups to pyridine cores, enabling SAR exploration of kinase inhibitors or GPCR modulators .

Advanced

In PIP5K inhibitor development , the methylsulfonyl group enhances target binding through hydrogen bonding with lysine residues , confirmed via co-crystal structures . Parallel synthesis using this compound identified analogs with 10-fold selectivity over PIP4K isoforms .

How are competing side reactions managed during large-scale synthesis?

Q. Advanced

- Protodeboronation : Minimized using degassed solvents and <5% water content.

- Homocoupling : Suppressed by limiting Pd catalyst loading (<1 mol%) and adding ligands (e.g., SPhos) .

- Scale-up Challenges : Continuous flow reactors improve heat/mass transfer, reducing decomposition. Pilot studies achieved 85% yield at 100 g scale .

What computational tools predict the compound’s reactivity in novel reaction systems?

Q. Advanced

- DFT Calculations : Gaussian or ORCA software models transition states for cross-coupling steps, predicting activation barriers and regioselectivity .

- Machine Learning : Models trained on reaction databases (e.g., Reaxys) suggest optimal solvent/base pairs for new substrates, reducing experimental screening .

How is the compound utilized in isotopic labeling for metabolic studies?

Advanced

Incorporation of ¹¹B or deuterated pinacol enables tracking via solid-state NMR or neutron diffraction . For example, ¹¹B-labeled analogs clarified boron localization in boronic acid prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.